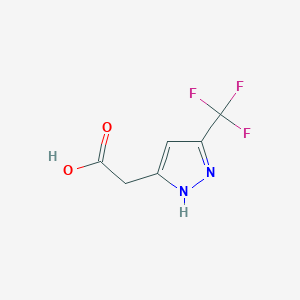

2-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)acetic acid

Description

Properties

IUPAC Name |

2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O2/c7-6(8,9)4-1-3(10-11-4)2-5(12)13/h1H,2H2,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URFAHOJJROCHKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1C(F)(F)F)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)acetic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via trifluoromethylation reactions, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Attachment of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)acetic acid applications in scientific research include:

Pharmaceutical Development: This compound can serve as a building block in the synthesis of novel pharmaceuticals, specifically in the development of anti-inflammatory and analgesic drugs . Fluorine-containing compounds, in general, play a critical role in the development of modern pharmaceuticals because the introduction of fluorine often enhances bioactivity and metabolic stability . Currently, fluorine-containing compounds constitute around 25% of small-molecule drugs in the clinic, and 25–30% of newly introduced drugs contain fluorine atoms .

Agricultural Chemistry: This compound is explored for its potential as a herbicide, effectively controlling unwanted plant growth while minimizing environmental impact . Fluorination of drugs and agrochemicals is beneficial, providing more potent life-saving medicines and selective crop-protection agents .

Material Science: The compound is investigated for its role in creating advanced materials, including polymers that exhibit enhanced thermal and chemical resistance .

Biochemistry: Researchers utilize it in studies involving enzyme inhibition, providing insights into metabolic pathways and potential therapeutic targets .

Environmental Science: It is assessed for its degradation products and their effects on ecosystems, contributing to safer chemical practices and sustainability efforts .

Other Trifluoromethylphenyl acetic acid applications:

Mechanism of Action

The mechanism of action of 2-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Variations

The position and type of substituents on the pyrazole ring significantly influence physicochemical and biological properties. Key analogs include:

Key Observations :

- Trifluoromethyl vs. Methyl : The -CF₃ group increases lipophilicity (logP) compared to -CH₃, enhancing blood-brain barrier penetration, as seen in GSM derivatives .

- Amino Substitution: The -NH₂ group (CAS 174891-10-2) facilitates hydrogen bonding, which may improve solubility but reduce metabolic stability .

Physicochemical Properties

- Lipophilicity: The trifluoromethyl group elevates logP compared to methyl or amino analogs, favoring passive diffusion across biological membranes.

- Solubility : Carboxylic acid groups (-COOH) improve aqueous solubility, but -CF₃ counteracts this by increasing hydrophobicity.

- Acid Dissociation Constant (pKa) : The acetic acid moiety (pKa ~2.5) ensures ionization at physiological pH, enhancing solubility in biological fluids.

Patent and Commercial Relevance

- GSM Derivatives : Patent WO2006112552 covers pyrazole-acetic acid compounds for Alzheimer’s treatment, emphasizing -CF₃ substitutions for improved potency .

- Anticancer Agents: Compounds like 2-{4-[5-(4-substituted-phenyl)-1H-pyrazol-3-yl]-phenylimino}-4-oxothiazolidin-5-yl-acetic acid are patented for tubulin inhibition .

Biological Activity

2-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)acetic acid is a pyrazole derivative known for its diverse biological activities. The trifluoromethyl group enhances its pharmacological properties, making it a compound of interest in medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

- Molecular Formula : C7H6F3N2O2

- Molecular Weight : 222.16 g/mol

- Structure : The compound features a pyrazole ring substituted with a trifluoromethyl group and an acetic acid moiety.

Anti-inflammatory and Analgesic Properties

Research has demonstrated that pyrazole derivatives exhibit significant anti-inflammatory and analgesic activities. For instance, studies have shown that compounds similar to this compound can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

| Compound | COX-1 Inhibition (IC50 µM) | COX-2 Inhibition (IC50 µM) |

|---|---|---|

| This compound | 5.40 | 0.01 |

| Diclofenac Sodium | 54.65 | Not applicable |

| Celecoxib | Not applicable | Not applicable |

The above table illustrates the potency of this compound compared to standard anti-inflammatory drugs, highlighting its potential as a selective COX-2 inhibitor with superior efficacy.

Anticancer Activity

Pyrazole derivatives, including this compound, have been investigated for their anticancer properties. The presence of the trifluoromethyl group has been associated with enhanced activity against various cancer cell lines.

Case Study:

A study evaluated the antiproliferative effects of several pyrazole derivatives on breast cancer cells (MDA-MB-231). The results indicated that compounds with similar structures to this compound exhibited significant inhibition of cell growth, suggesting potential therapeutic applications in oncology.

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has also been explored. Research indicates that these compounds can exhibit antifungal and antibacterial activities, making them candidates for developing new antimicrobial agents.

| Activity Type | Pathogen Tested | Result |

|---|---|---|

| Antifungal | Candida albicans | Effective inhibition observed |

| Antibacterial | Staphylococcus aureus | Moderate activity |

The biological activity of this compound is believed to be mediated through multiple mechanisms:

- COX Enzyme Inhibition : By selectively inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators.

- Cell Cycle Arrest : In cancer cells, it may induce cell cycle arrest, leading to reduced proliferation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly used to prepare 2-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)acetic acid, and how is structural confirmation performed?

- Answer: Synthesis typically involves condensation reactions of trifluoromethyl-substituted pyrazole precursors with acetic acid derivatives. For example, thioether-linked intermediates (as seen in triazole analogs) are formed via nucleophilic substitution . Structural confirmation employs elemental analysis , IR spectroscopy (to identify carboxylic acid C=O and N-H stretches), ¹H NMR (to verify pyrazole proton environments and acetic acid CH₂ groups), and thin-layer chromatography (TLC) to confirm purity .

Q. How is the purity of synthesized this compound validated in academic settings?

- Answer: Purity is assessed via melting point determination (sharp melting ranges indicate high purity, e.g., 248°C in related compounds ), HPLC (retention time consistency), and TLC (single spot under UV visualization). Chromatographic methods are critical for detecting unreacted starting materials or byproducts .

Advanced Research Questions

Q. What computational strategies predict the acute toxicity of derivatives of this compound?

- Answer: Quantitative Structure-Activity Relationship (QSAR) models are used, incorporating parameters like logP (lipophilicity), electronic effects (e.g., trifluoromethyl’s electron-withdrawing nature), and molecular volume . Studies on triazole-thioacetic acid derivatives demonstrated low predicted toxicity (LD₅₀ > 5,000 mg/kg), suggesting potential drug-like properties .

Q. How can esterification of this compound be optimized for improved yield and selectivity?

- Answer: Esterification with alcohols is optimized using acid catalysts (e.g., H₂SO₄) and controlled reflux conditions (e.g., 60–80°C). For sterically hindered derivatives, microwave-assisted synthesis reduces reaction time. Monitoring via TLC ensures completion, and purification is achieved via recrystallization or column chromatography .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Answer: Discrepancies (e.g., unexpected NMR splitting) are resolved by cross-validating techniques :

- 2D NMR (COSY, HSQC) clarifies proton-proton and carbon-proton correlations.

- X-ray crystallography confirms bond geometries in crystalline derivatives.

- Computational simulations (DFT calculations) predict spectral patterns for comparison .

Q. How does the trifluoromethyl group influence reactivity in cross-coupling reactions?

- Answer: The electron-withdrawing trifluoromethyl group stabilizes transition states in Suzuki-Miyaura couplings by polarizing the pyrazole ring. For example, palladium-catalyzed couplings (e.g., with aryl boronic acids) require tert-butyl XPhos ligand and cesium carbonate base to enhance catalytic efficiency, as seen in related pyridine-pyrazole systems .

Q. What are the solubility challenges of this compound in biological assays, and how are they addressed?

- Answer: The compound’s poor aqueous solubility (due to the hydrophobic trifluoromethyl group) is mitigated using co-solvents (e.g., DMSO for stock solutions) or pH adjustment (ionization of the acetic acid group at pH > 4.5). For in vivo studies, formulations with 2-hydroxypropyl-β-cyclodextrin or PEG 400 improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.